(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is an organic compound that features a thiazole ring, a methoxyphenyl group, and an enone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl group and the enone moiety. Common synthetic routes may include:
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of Methoxyphenyl Group: This step may involve the use of a methoxyphenyl-substituted precursor or a coupling reaction.
Formation of Enone Moiety: The enone can be introduced via aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.
Substitution: The thiazole ring and methoxyphenyl group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in drug discovery and development to explore its potential therapeutic effects.
Industry
In the industrial sector, the compound may be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-((4-phenylthiazol-2-yl)amino)-4-oxobut-2-enoic acid
- (Z)-4-((4-(4-chlorophenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid
Uniqueness
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
(Z)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-10-4-2-9(3-5-10)11-8-21-14(15-11)16-12(17)6-7-13(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIAOWDQMQXRQN-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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